molecular formula C12H14N2O2 B3158283 Ethyl 2-(4-amino-1h-indol-1-yl)acetate CAS No. 85696-96-4

Ethyl 2-(4-amino-1h-indol-1-yl)acetate

Cat. No.: B3158283
CAS No.: 85696-96-4
M. Wt: 218.25 g/mol
InChI Key: BREPGVSNWVLZNK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1h-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-aminoindol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This interaction suggests that Ethyl 2-(4-aminoindol-1-yl)acetate may influence serotonin levels in the body. Additionally, it has been observed to bind with certain receptors in the central nervous system, indicating its potential role in modulating neurotransmitter activity .

Cellular Effects

Ethyl 2-(4-aminoindol-1-yl)acetate has notable effects on various types of cells and cellular processes. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine. This compound can modulate gene expression related to neurotransmitter synthesis and release, thereby affecting cellular metabolism and function. In cancer cells, Ethyl 2-(4-aminoindol-1-yl)acetate has demonstrated potential anti-proliferative effects, suggesting its role in inhibiting cell growth and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(4-aminoindol-1-yl)acetate involves its binding interactions with specific biomolecules. It acts as an agonist for certain serotonin receptors, leading to the activation of downstream signaling pathways. This activation can result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Additionally, Ethyl 2-(4-aminoindol-1-yl)acetate has been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(4-aminoindol-1-yl)acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Ethyl 2-(4-aminoindol-1-yl)acetate can have sustained effects on cellular function, particularly in terms of modulating neurotransmitter levels and influencing cell signaling pathways. These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 2-(4-aminoindol-1-yl)acetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter activity and improve cognitive function. At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

Ethyl 2-(4-aminoindol-1-yl)acetate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions involving cytochrome P450 enzymes. These reactions lead to the formation of various metabolites, some of which retain biological activity. The compound also influences metabolic flux, particularly in pathways related to neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, Ethyl 2-(4-aminoindol-1-yl)acetate is transported and distributed through specific transporters and binding proteins. It has been observed to interact with serotonin transporters, facilitating its uptake into neuronal cells. Additionally, the compound can bind to plasma proteins, which aids in its distribution throughout the body. Its localization and accumulation in specific tissues, such as the brain and liver, are influenced by these interactions .

Subcellular Localization

The subcellular localization of Ethyl 2-(4-aminoindol-1-yl)acetate plays a crucial role in its activity and function. The compound is predominantly localized in the mitochondria of neuronal cells, where it influences mitochondrial function and energy metabolism. Targeting signals and post-translational modifications direct Ethyl 2-(4-aminoindol-1-yl)acetate to specific compartments within the cell, ensuring its proper function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-1h-indol-1-yl)acetate typically involves the reaction of indole derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-1h-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-amino-1h-indol-1-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-amino-1h-indol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and amino substitution make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 2-(4-aminoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-7-6-9-10(13)4-3-5-11(9)14/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREPGVSNWVLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C(C=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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